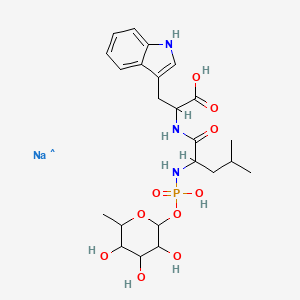
Phosphoramidon sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidon sodium is a chemical compound derived from cultures of Streptomyces tanashiensis. It is known for its inhibitory effects on enzymes such as thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . This compound is widely used as a biochemical tool due to its enzyme inhibitory properties.
Preparation Methods
Phosphoramidon sodium can be synthesized through various methods. One common synthetic route involves the use of phosphorus halides, phosphates, phosphorus hydrogen, and azides as substrates . The reaction conditions typically include specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphoramidon sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoramidon sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Phosphoramidon sodium exerts its effects by inhibiting specific enzymes. It binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can affect various molecular targets and pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Phosphoramidon sodium is similar to other enzyme inhibitors such as talopeptin. it differs by a single stereocenter, which can affect its binding affinity and specificity . Other similar compounds include various phosphoramidates, which share a common structural framework but differ in their specific substituents and functional groups .
Properties
Molecular Formula |
C23H34N3NaO10P |
|---|---|
Molecular Weight |
566.5 g/mol |
InChI |
InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34); |
InChI Key |
KITONROGOABYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















